Regioisomeric Differentiation: 3‑Amino vs. 4‑Amino Pyrazole Hydrogen‑Bonding Pharmacophore
The 3‑amino substituent on the pyrazole ring positions the exocyclic NH₂ group at an angle that enables a bidentate donor‑acceptor interaction with the kinase hinge backbone (e.g., Glu and Met residues in AXL), a geometry fundamentally inaccessible to the 4‑amino isomer (CAS 1296308-45-6) due to altered vector orientation [1]. In a 2022 medicinal chemistry campaign, 3‑aminopyrazole derivative 6li inhibited AXL kinase with an IC₅₀ of 2.3 nM, while parallel 4‑aminopyrazole analogs showed >100‑fold loss in potency, underscoring the critical nature of the amino group position [1]. The target compound shares this 3‑amino geometry and is therefore directly aligned with the SAR‑validated pharmacophore, unlike the 4‑amino regioisomer.
| Evidence Dimension | AXL kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 3‑Aminopyrazole scaffold (exemplified by derivative 6li): IC₅₀ = 2.3 nM (representative of 3‑amino regioisomer class) [1] |
| Comparator Or Baseline | 4‑Aminopyrazole analogs (regioisomeric series): IC₅₀ > 250 nM (>100‑fold shift) [1] |
| Quantified Difference | >100‑fold potency advantage for 3‑amino over 4‑amino regioisomer |
| Conditions | Recombinant AXL kinase biochemical assay; ATP concentration at Km; 30 min incubation |
Why This Matters
Procurement of the 3‑amino regioisomer is mandatory for programs targeting kinase hinge engagement; substitution with the 4‑amino isomer (CAS 1296308-45-6, LogP −0.35 ) is not functionally equivalent and will not replicate published SAR.
- [1] Discovery of 3‑Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. J. Med. Chem. 2022, 65 (22), 15028–15046. View Source
